4-Methyldec-4-en-3-ol
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Overview
Description
4-Methyldec-4-en-3-ol is an organic compound with the molecular formula C11H22O. It is a colorless liquid that is primarily used as a fragrance ingredient in various applications. The compound is known for its pleasant odor, which makes it a valuable component in the formulation of perfumes and other scented products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldec-4-en-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable precursor, followed by a series of reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Methyldec-4-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the double bond in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-Methyldec-4-en-3-ol has several scientific research applications across different fields:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound’s fragrance properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 4-Methyldec-4-en-3-ol primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets and pathways involved in this process are the subject of ongoing research, with a focus on understanding the detailed interactions at the molecular level .
Comparison with Similar Compounds
4-Methyldec-4-en-3-ol can be compared with other similar compounds, such as:
- 4-Methylpent-3-en-2-ol
- 4-Methylhex-3-en-2-ol
- 4-Methylhept-3-en-2-ol
These compounds share similar structural features, such as the presence of a methyl group and a double bond, but differ in the length of their carbon chains.
Properties
CAS No. |
848564-56-7 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-methyldec-4-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-9-10(3)11(12)5-2/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
FGYRJHXJMWIBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)C(CC)O |
Origin of Product |
United States |
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